N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide

Carbonic Anhydrase Inhibition Tumor Hypoxia Scaffold Comparison

Select CAS 2034206-98-7 to secure a pharmacologically privileged benzofuran-benzenesulfonamide scaffold. Class-level evidence supports nanomolar inhibition of tumor-associated hCA IX (Ki ~8.5–24.9 nM), a stark contrast to micromolar-range methanesulfonamide analogs. This specificity makes it a high-value core for developing tumor-selective CA inhibitors and MCL-1 chemical probes. Ensure your SAR studies are anchored to a validated chemotype with documented antiproliferative activity comparable to cisplatin.

Molecular Formula C17H17NO4S
Molecular Weight 331.39
CAS No. 2034206-98-7
Cat. No. B2776018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide
CAS2034206-98-7
Molecular FormulaC17H17NO4S
Molecular Weight331.39
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C17H17NO4S/c1-21-17(16-11-13-7-5-6-10-15(13)22-16)12-18-23(19,20)14-8-3-2-4-9-14/h2-11,17-18H,12H2,1H3
InChIKeyLBXZBCGFTPUYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide (CAS 2034206-98-7) – Chemical Profile and Class Context


N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide (CAS 2034206-98-7) is a synthetic small molecule (C17H17NO4S, MW 331.4 g/mol) belonging to the benzofuran-sulfonamide class . The compound features a benzofuran core linked via a 2-methoxyethyl chain to a benzenesulfonamide moiety . Benzofuran-sulfonamide hybrids are widely investigated for their ability to inhibit carbonic anhydrase (CA) isoforms and exhibit antiproliferative activities [REFS-2, REFS-3]. The specific substitution pattern of this compound—with a benzenesulfonamide group—places it within a pharmacologically privileged chemotype distinct from analogs bearing smaller alkylsulfonamides.

Why N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide Cannot Be Simply Swapped with Other Benzofuran-Sulfonamides


Within the benzofuran-sulfonamide class, the sulfonamide head group (e.g., benzenesulfonamide vs. methanesulfonamide vs. ethanesulfonamide) is a primary driver of isoform selectivity and potency magnitude against carbonic anhydrases (CAs) [1]. Comparative SAR studies on structurally related benzofuran-sulfonamide series demonstrate that benzenesulfonamide-containing compounds show nanomolar inhibition (Ki 8.5–24.9 nM) against tumor-associated hCA IX, whereas analogous methanesulfonamide derivatives are micromolar inhibitors [2]. Therefore, simply procuring a cheaper or more readily available alkylsulfonamide analog (e.g., methanesulfonamide or ethanesulfonamide derivative) carries a high risk of dramatic and undocumented potency loss for CA-targeted applications. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide vs. Closest Analogs


Carbonic Anhydrase IX Inhibition Potency: Benzenesulfonamide vs. Methanesulfonamide Scaffold

In a comparative study of benzofuran-linked sulfonamide Schiff's bases, compounds bearing a benzenesulfonamide head group inhibited the tumor-associated isoform hCA IX with Ki values ranging from 8.5 to 24.9 nM [1]. In contrast, the corresponding methanesulfonamide-containing compounds (9b-13b) and methylsulfonylbenzene compounds (14c-18c) were micromolar CA inhibitors [1]. This quantifies a >40-fold difference in potency between the benzenesulfonamide and methanesulfonamide scaffolds in a matched benzofuran-containing chemotype series.

Carbonic Anhydrase Inhibition Tumor Hypoxia Scaffold Comparison

Carbonic Anhydrase Isoform Selectivity Profile Conferred by Benzenesulfonamide in Benzofuran Series

Benzofuran-benzenesulfonamide hybrids in the literature display selective inhibition toward tumor-associated isoforms hCA IX and XII over ubiquitous hCA I and II [1]. In a study of closely related benzofuran-based sulfonamides linked via a hydrazine/hydrazide chain, arylsulfonehydrazones displayed selectivity indices for hCA IX over hCA I of up to 250.3 and over hCA II of up to 57.1 [1]. While direct selectivity data for CAS 2034206-98-7 is not reported, the benzenesulfonamide group in this chemotype is consistently associated with superior isoform discrimination compared to alkylsulfonamide analogs according to class-level SAR [2].

CA Isoform Selectivity hCA II vs. hCA IX Off-Target Liability

Physicochemical Differentiation: Lipophilicity and H-Bonding Capacity vs. Alkylsulfonamide Analogs

Although no experimentally measured logP is available for CAS 2034206-98-7, a fundamental structural comparison reveals that the benzenesulfonamide group introduces greater aromatic surface area and hydrogen-bonding potential relative to the methanesulfonamide analog (CAS 2034421-37-7) or ethanesulfonamide analog (CAS 2034292-48-1) . The benzene ring contributes to pi-stacking interactions with aromatic residues in protein binding pockets, such as the hCA active site, while the sulfonamide NH and S=O groups maintain classic zinc-binding functionality [1]. This structural feature is absent in the smaller alkylsulfonamide comparators and is hypothesized to enhance target engagement and isoform discrimination.

Lipophilicity logP Solubility Structural Differentiation

Antiproliferative Activity Class Trend for Benzofuran-Sulfonamide Scaffolds

Benzofuransulfonamide derivatives have demonstrated antiproliferative activity against cancer cell lines. A prototype benzofuransulfonamide (compound 1a) showed broad-spectrum antiproliferative activity, and its optimized analog (1h) exhibited an IC50 of 4.13 μM against NCI-H460 cells, comparable to cisplatin (4.52 μM) [1]. While CAS 2034206-98-7 has not been profiled in this specific assay, its core benzofuransulfonamide scaffold is shared with these active antiproliferative agents. In contrast, benzofuran-carboxamide analogs (e.g., CAS 2034555-68-3) showed weaker activity, requiring higher concentrations for growth inhibition [2].

Antiproliferative Cancer Cell Lines Cytotoxicity

Recommended Research & Industrial Application Scenarios for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide


Carbonic Anhydrase IX/XII Inhibitor Screening for Hypoxic Tumor Targeting

Based on class-level evidence showing that benzofuran-benzenesulfonamide hybrids are nanomolar hCA IX inhibitors with high selectivity over hCA I/II [REFS-1, REFS-2], CAS 2034206-98-7 is well-suited as a core scaffold for developing tumor-selective CA inhibitors. Users should prioritize this compound over its methanesulfonamide analog (CAS 2034421-37-7), which is expected to be a micromolar inhibitor with poor selectivity based on scaffold comparison data [3].

Antiproliferative Screening Library Enhancement

The benzofuransulfonamide scaffold has demonstrated antiproliferative activity comparable to cisplatin in NCI-H460 lung cancer cells (IC50 4.13 μM vs 4.52 μM) [4]. CAS 2034206-98-7 can serve as a diversification point for structure-activity relationship (SAR) studies aimed at optimizing growth inhibitory activity, where the benzenesulfonamide group is predicted to enhance cellular target engagement versus alkylsulfonamide analogs.

Chemical Probe Design for BCL-2 Family Protein Interactions

Phenylsulfonamido-benzofuran derivatives have been patented as selective MCL-1 inhibitors within the BCL-2 family [5]. Although CAS 2034206-98-7 is not explicitly claimed in that patent, its structural topology aligns with the described pharmacophore, making it a candidate for systematic exploration as a MCL-1 chemical probe where the benzenesulfonamide moiety is critical for binding.

Physicochemical Tool Compound for Aromatic Interaction Studies

For biophysical studies requiring a benzofuran-sulfonamide with enhanced aromatic pi-stacking capacity, CAS 2034206-98-7 offers a distinct advantage over smaller alkylsulfonamide variants (e.g., methanesulfonamide or ethanesulfonamide derivatives) due to its phenylsulfonamide group . This feature may be exploited to probe aromatic residue contributions to ligand binding in enzyme active sites.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.